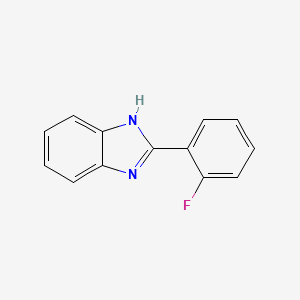

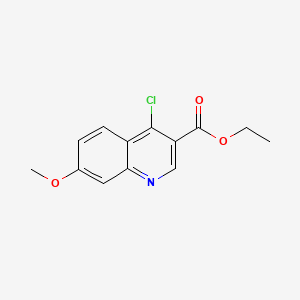

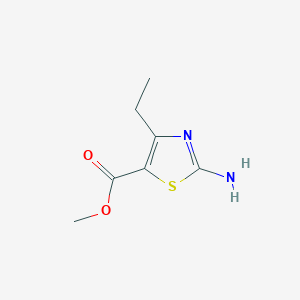

![molecular formula C10H11NO4 B1348993 (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid CAS No. 723284-85-3](/img/structure/B1348993.png)

(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” is a chemical compound with the CAS Number: 464931-62-2 . It has a molecular weight of 245.66 . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4.ClH/c11-7 (4-10 (12)13)6-1-2-8-9 (3-6)15-5-14-8;/h1-3,7H,4-5,11H2, (H,12,13);1H/t7-;/m1./s1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” are not available, related compounds have been studied. For example, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis

“®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” is a solid substance . It has a molecular weight of 245.66 . The compound is typically stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatization and Biological Assays

Researchers have explored the utility of similar benzodioxole derivatives as fluorescent derivatizing agents for amino acids, creating compounds that exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007). This application is significant for enhancing the detection and analysis of amino acids in various biological samples.

Synthesis of Biologically Active Compounds

The synthesis methods for compounds structurally related to "(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid" have been developed, leading to biologically active 2-thioxo-1,3-thiazan-4-ones, highlighting their potential in pharmaceutical chemistry (Orlinskii, 1996).

Antimicrobial and Antifungal Activities

Derivatives of similar compounds have shown antimicrobial and antifungal activities, underscoring their potential in developing new therapeutic agents (Mickevičienė et al., 2015). This area of research is crucial for addressing the growing concern of antibiotic resistance.

Material Science Applications

The modification of polymeric materials using amino compounds, including those related to "(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid," has been investigated for medical applications (Aly & El-Mohdy, 2015). This research contributes to the development of more sophisticated biomaterials for various medical applications.

Enzymatic Synthesis of Key Intermediates

Enzymatic methods have been developed for the synthesis of key intermediates necessary for drug candidates, demonstrating the importance of such compounds in medicinal chemistry (Chen et al., 2011). This approach offers a greener alternative to traditional chemical synthesis methods.

Safety And Hazards

Zukünftige Richtungen

While the exact future directions for this compound are not known, related compounds have shown promise in the field of cancer research . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWMFJZOSZPAHI-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353310 |

Source

|

| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid | |

CAS RN |

723284-85-3 |

Source

|

| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

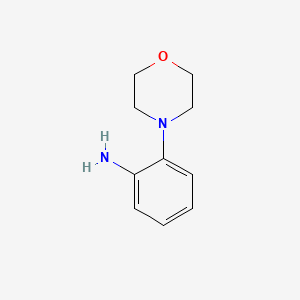

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

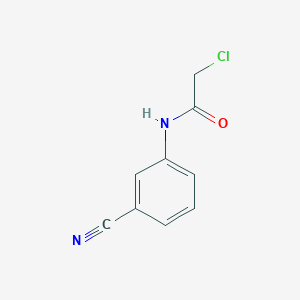

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

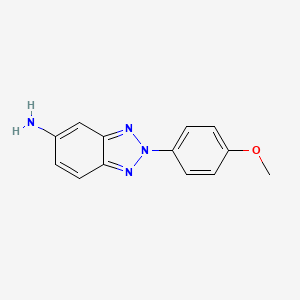

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)